molecular formula C12H21Cl3N2O B241794 N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]pentanamide

N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]pentanamide

Cat. No. B241794
M. Wt: 315.7 g/mol
InChI Key: PHIZIOAHWVNVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]pentanamide, commonly known as TCEP, is a chemical compound used in various scientific research applications. TCEP is a reducing agent that is widely used in biochemistry and molecular biology experiments. Its unique properties make it an essential tool for the study of proteins and other biomolecules.

Mechanism of Action

TCEP works by breaking the disulfide bonds in proteins, which are formed by the oxidation of two cysteine residues. The reducing power of TCEP comes from the piperidine group, which is a strong nucleophile. The piperidine group attacks the sulfur atom in the disulfide bond, breaking it and forming a thiol group. This reaction is reversible, and the thiol group can reform the disulfide bond if the reducing agent is removed.
Biochemical and Physiological Effects:
TCEP has no known physiological effects, as it is not used in any drugs or medications. However, it can have biochemical effects on proteins and other biomolecules. TCEP can denature proteins, which can be useful for studying their structure and function. It can also protect sulfhydryl groups from oxidation, which can be useful for protein purification and analysis.

Advantages and Limitations for Lab Experiments

TCEP has several advantages for lab experiments. It is a strong reducing agent that is effective at breaking disulfide bonds in proteins. It is also stable and easy to handle, making it a convenient tool for protein purification and analysis. However, TCEP has some limitations. It can be toxic in high concentrations, and it can interfere with some assays that rely on the presence of sulfhydryl groups. Additionally, TCEP can have off-target effects on proteins that are not intended to be reduced.

Future Directions

There are several future directions for the use of TCEP in scientific research. One area of interest is the development of new reducing agents that are more specific and less toxic than TCEP. Another area of interest is the use of TCEP in the synthesis of new peptides and other small molecules. TCEP may also have applications in the study of protein folding and misfolding, as well as in the development of new drugs and therapies. Overall, TCEP is a valuable tool for scientific research, and its applications are likely to expand in the future.

Synthesis Methods

TCEP is synthesized by reacting 2,2,2-trichloroethyl chloroformate with piperidine and pentanenitrile. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane. The resulting product is purified by column chromatography, yielding a white crystalline powder.

Scientific Research Applications

TCEP is widely used in scientific research, particularly in the field of biochemistry. It is used as a reducing agent to break disulfide bonds in proteins, which helps to unfold and denature the protein. TCEP is also used to protect sulfhydryl groups from oxidation during protein purification and analysis. Additionally, TCEP is used in the synthesis of peptides and other small molecules.

properties

Product Name

N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]pentanamide

Molecular Formula

C12H21Cl3N2O

Molecular Weight

315.7 g/mol

IUPAC Name

N-(2,2,2-trichloro-1-piperidin-1-ylethyl)pentanamide

InChI

InChI=1S/C12H21Cl3N2O/c1-2-3-7-10(18)16-11(12(13,14)15)17-8-5-4-6-9-17/h11H,2-9H2,1H3,(H,16,18)

InChI Key

PHIZIOAHWVNVBB-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC(C(Cl)(Cl)Cl)N1CCCCC1

Canonical SMILES

CCCCC(=O)NC(C(Cl)(Cl)Cl)N1CCCCC1

Origin of Product

United States

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